2-(3-Methoxypyrrolidine-1-carbonyl)quinoline
Description
Properties
IUPAC Name |
(3-methoxypyrrolidin-1-yl)-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-9-17(10-12)15(18)14-7-6-11-4-2-3-5-13(11)16-14/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKCYFNSPZPDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with various substituents at the nitrogen or carbon positions.
Scientific Research Applications
Medicinal Chemistry
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline has been investigated for its potential as:
- Anticancer Agent : Studies have shown that quinoline derivatives can intercalate with DNA, inhibiting cancer cell replication. The methoxypyrrolidine moiety may enhance binding affinity to specific enzymes, leading to increased anticancer efficacy .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogenic strains. For instance, derivatives of quinoline have been tested against E. coli, S. aureus, and other bacteria, showing significant antibacterial activity compared to standard antibiotics .
- Antiviral Properties : Research indicates that quinoline compounds can inhibit viral replication, making them candidates for antiviral drug development .
Biological Studies
The compound is utilized in biological studies to:
- Understand Mechanisms of Action : It aids in elucidating the interactions between quinoline derivatives and biological targets such as enzymes and receptors. This understanding is crucial for developing targeted therapies .
- Evaluate Toxicity Profiles : Various studies assess the toxicity of quinoline derivatives against human cell lines to ensure safety in potential therapeutic applications .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Table 2: Anticancer Activity Against Cell Lines
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxypyrrolidine moiety can enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Electronic and Spectral Properties
- 4-Methoxyquinoline Derivatives: Studies on 4-methoxyquinoline derivatives (e.g., compounds 6a–l) demonstrated that substituents on the quinoline ring significantly affect UV-vis absorption. For instance, electron-donating groups (e.g., 4-methoxyphenyl) enhance π–π* transition intensity at ~340 nm.
- Styrylquinolines: Compounds like 2-(4-propoxyphenyl)quinoline exhibit charge-transfer bands due to aryl substituents. The target compound’s pyrrolidine carbonyl group may introduce additional conjugation pathways, altering photophysical properties compared to styryl derivatives .
Comparative Data Table
Biological Activity
Overview
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline ring, which is known for its diverse biological activities, including antibacterial and antimalarial properties. The methoxypyrrolidine moiety contributes to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors. The presence of the pyrrolidine moiety may enhance binding to active sites of target enzymes, potentially inhibiting their activity.
- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other biofilm-associated pathogens .
- Antimalarial Properties : Quinoline derivatives are traditionally associated with antimalarial activity, with modifications enhancing their effectiveness against Plasmodium species .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds.
Case Studies
-
Antibacterial Efficacy Against Biofilms :
A study demonstrated that quinoline derivatives, including those similar to this compound, exhibited potent biofilm dispersal activity against MRSA. This property is crucial in treating infections associated with indwelling medical devices, where biofilms contribute to antibiotic resistance . -
Modification for Enhanced Antimalarial Activity :
Research into quinoline modifications has shown that specific alterations can significantly enhance antimalarial efficacy. The incorporation of functional groups like methoxypyrrolidine has been linked to improved binding affinity and increased potency against malaria parasites . -
Mechanistic Insights into Enzyme Interactions :
Investigations into the enzyme inhibition mechanisms revealed that quinoline derivatives can effectively compete with natural substrates for binding sites on enzymes critical for microbial survival. This competitive inhibition is a promising avenue for drug development targeting resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
